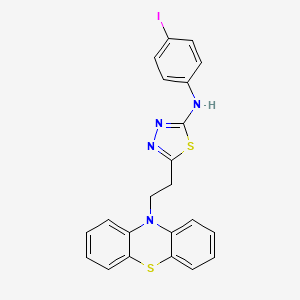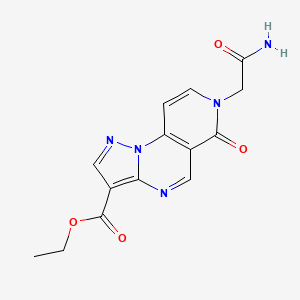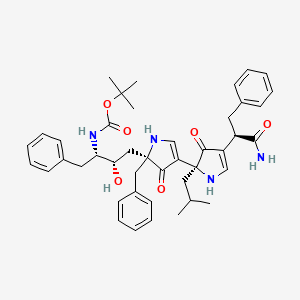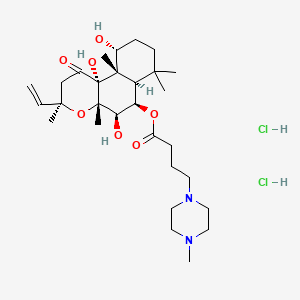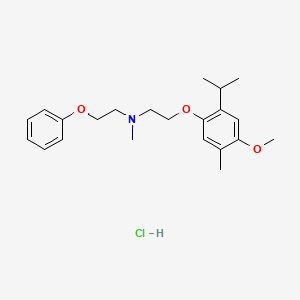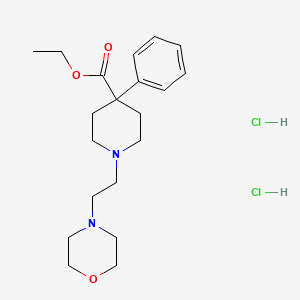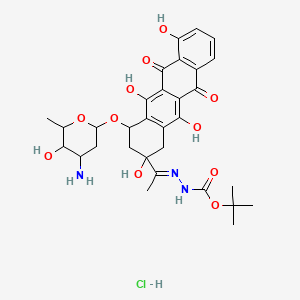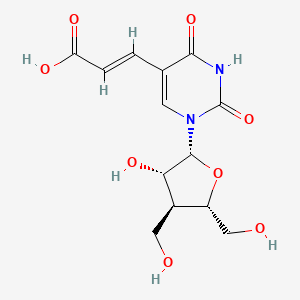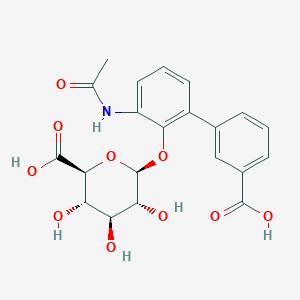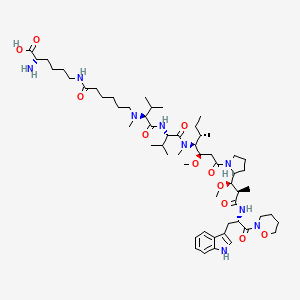
Aprutumab ixadotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ixadotin involves the conjugation of an anti-FGFR2 antibody with an auristatin-based payload. The process typically includes the following steps:
Antibody Production: The anti-FGFR2 antibody is produced using recombinant DNA technology in mammalian cell cultures.
Payload Synthesis: The auristatin-based payload is synthesized through a series of organic reactions, including amide bond formation and esterification.
Industrial Production Methods
Industrial production of ixadotin follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale cell culture for antibody production, followed by purification and conjugation steps. The final product is then subjected to rigorous quality control tests to ensure its efficacy and safety .
化学反应分析
Types of Reactions
Ixadotin undergoes several types of chemical reactions, including:
Oxidation: The auristatin payload can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur at the disulfide bonds within the antibody structure, potentially impacting the conjugate’s stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Conditions typically involve mild pH and temperature to maintain the integrity of the antibody.
Major Products Formed
The major product formed from these reactions is the stable antibody-drug conjugate, ixadotin, which retains the specificity of the antibody and the cytotoxicity of the payload .
科学研究应用
Ixadotin has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying antibody-drug conjugates and their chemical properties.
Biology: Investigated for its role in targeting FGFR2-expressing cells and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress FGFR2, such as triple-negative breast cancer and gastric cancer.
Industry: Utilized in the development of targeted cancer therapies and as a benchmark for evaluating new ADCs
作用机制
Ixadotin exerts its effects by binding to FGFR2 on the surface of cancer cells. Upon binding, the conjugate is internalized through endocytosis. Inside the cell, the auristatin payload is released, leading to the disruption of microtubule dynamics and subsequent cell death. This targeted approach minimizes damage to healthy cells and enhances the therapeutic efficacy .
相似化合物的比较
Similar Compounds
Trastuzumab emtansine: Another ADC targeting HER2-positive breast cancer.
Brentuximab vedotin: Targets CD30 in Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Uniqueness of Ixadotin
Ixadotin is unique due to its specific targeting of FGFR2, which is overexpressed in several aggressive cancers. This specificity allows for a more targeted approach, potentially reducing side effects and improving patient outcomes compared to other ADCs .
属性
CAS 编号 |
1708947-48-1 |
|---|---|
分子式 |
C57H95N9O11 |
分子量 |
1082.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1 |
InChI 键 |
RCSZIBSPHRZNRQ-BTZXMIIFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


